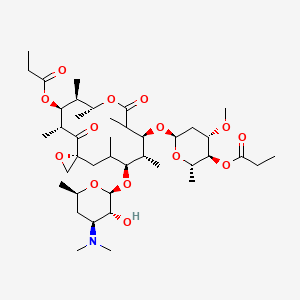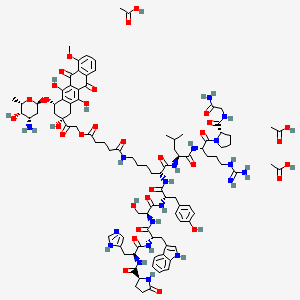
Zoptarelin doxorubicin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoptarelin doxorubicin acetate is a compound that consists of doxorubicin linked to a small peptide agonist to the luteinizing hormone-releasing hormone receptor. It has been developed as a potential treatment for various human cancers, including endometrial, ovarian, prostate, and breast cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zoptarelin doxorubicin acetate is synthesized by conjugating doxorubicin with a luteinizing hormone-releasing hormone analog through an ester bond with a glutaric acid spacer . The synthesis involves multiple steps, including the preparation of the peptide and the conjugation reaction under controlled conditions to ensure the stability and efficacy of the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography for purification. The process is designed to meet stringent quality control standards to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Zoptarelin doxorubicin acetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracycline moiety of doxorubicin.
Reduction: Reduction reactions can occur at the quinone moiety of doxorubicin.
Substitution: The peptide portion of the compound can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with modified peptide sequences .
Scientific Research Applications
Zoptarelin doxorubicin acetate has a wide range of scientific research applications:
Chemistry: It is used in studies related to drug conjugation and targeted drug delivery systems.
Biology: The compound is utilized in research on receptor-mediated endocytosis and intracellular drug delivery.
Mechanism of Action
Zoptarelin doxorubicin acetate exerts its effects by binding to the luteinizing hormone-releasing hormone receptor, which is aberrantly expressed on the surface of certain cancer cells. Upon binding, the compound is internalized, concentrating the toxic doxorubicin within the cancer cells. This targeted delivery minimizes systemic toxicity and enhances the efficacy of the treatment .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: A widely used chemotherapeutic agent that lacks the targeting capability of zoptarelin doxorubicin acetate.
Luteinizing Hormone-Releasing Hormone Agonists: Compounds that target the same receptor but do not have the chemotherapeutic component.
Uniqueness
This compound is unique in its ability to combine the targeting capability of luteinizing hormone-releasing hormone agonists with the cytotoxic effects of doxorubicin. This dual functionality allows for more effective and targeted cancer treatment, reducing systemic side effects and improving patient outcomes .
Properties
CAS No. |
1928750-34-8 |
|---|---|
Molecular Formula |
C97H129N19O32 |
Molecular Weight |
2073.2 g/mol |
IUPAC Name |
acetic acid;[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C91H117N19O26.3C2H4O2/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56;3*1-2(3)4/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98);3*1H3,(H,3,4)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-;;;/m0.../s1 |
InChI Key |
XBNFJFHLGRBGTL-KICSVHBJSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


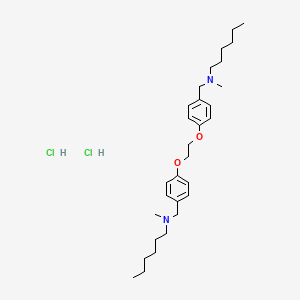
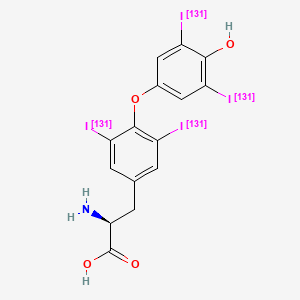
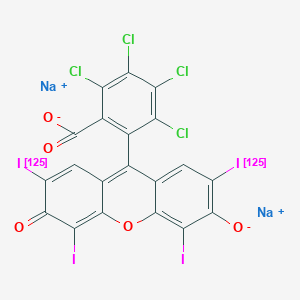
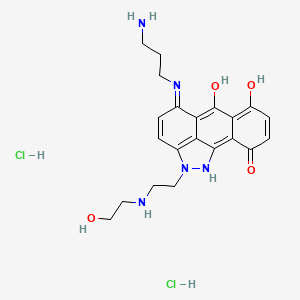
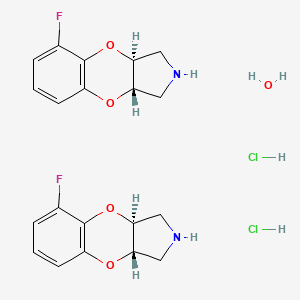
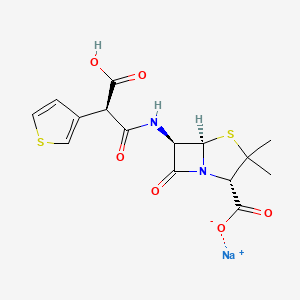
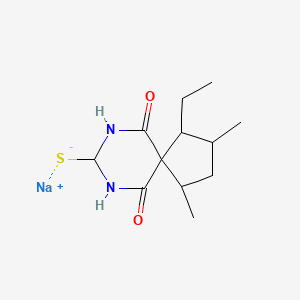
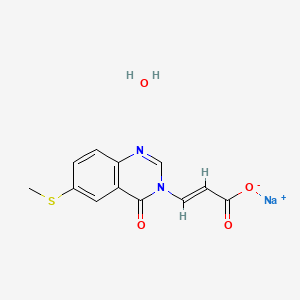
![(Z)-1-N-methyl-2-nitro-1-N'-[2-[[5-[(3-tricyclo[2.2.1.02,6]heptanylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]ethene-1,1-diamine](/img/structure/B10859963.png)
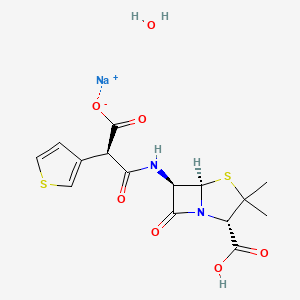
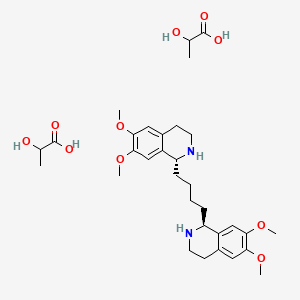
![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859979.png)
![(1R,2S,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859981.png)
